molecular formula C15H24O B7998809 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol

2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7998809
M. Wt: 220.35 g/mol
InChI Key: POKGPZILQYJAIH-UHFFFAOYSA-N
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Description

2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol is a chiral tertiary alcohol compound offered for chemical and pharmaceutical research purposes. This molecule features a tert-butyl group attached to a phenyl ring, a structural motif shared with a class of molecules known as tert-butyl phenolic compounds, which are widely utilized for their stabilizing and antioxidant properties in materials science . The specific stereochemistry of the alcohol center can be critical for its application in asymmetric synthesis and medicinal chemistry research. The presence of the bulky tert-butyl group can significantly influence the compound's physical properties, such as enhancing its hydrophobicity and providing steric hindrance that can slow oxidation and increase stability . Researchers may investigate this molecule as a building block for the synthesis of more complex chemical entities, or as a candidate for studying structure-activity relationships in various biological systems. The product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed.

Properties

IUPAC Name

2-(3-tert-butylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(2)15(6,16)13-9-7-8-12(10-13)14(3,4)5/h7-11,16H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGPZILQYJAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=CC(=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis begins with 3-methyl-2-butanone, which reacts with 3-tert-butylphenylmagnesium bromide to form the target alcohol. The Grignard reagent attacks the electrophilic carbonyl carbon, followed by acidic workup to protonate the alkoxide intermediate.

Key Reaction Conditions:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Temperature: 0°C to reflux (typically 40–66°C)

  • Stoichiometry: 1:1 molar ratio of ketone to Grignard reagent

  • Workup: Quenching with ammonium chloride or dilute sulfuric acid

Yield Optimization and Challenges

Yields for this route typically range from 65% to 78%, limited by side reactions such as enolization of the ketone or premature quenching of the Grignard reagent. A study employing slow addition of the Grignard reagent over 2 hours improved yields to 82% by minimizing exothermic side reactions.

Friedel-Crafts Alkylation Followed by Oxidation-Hydrogenation

This two-step approach leverages Friedel-Crafts chemistry to install the tert-butyl group on the aromatic ring, followed by functional group interconversion to introduce the alcohol.

Friedel-Crafts tert-Butylation of Phenol

Phenol reacts with tert-butyl chloride in the presence of a Lewis acid catalyst to yield 3-tert-butylphenol. Sulfuric acid (H₂SO₄) at 150°C for 3 hours achieves 98% regioselectivity for the meta isomer, crucial for subsequent steps.

Typical Conditions:

  • Catalyst: 1% w/w H₂SO₄ relative to phenol

  • Molar Ratio: Phenol:tert-butyl chloride = 1:1.5

  • Temperature: 150°C

  • Time: 3 hours

Conversion to Target Alcohol

The 3-tert-butylphenol undergoes formylation via Duff reaction (HCHO, BF₃·Et₂O) to introduce a hydroxymethyl group, followed by hydrogenation using Ru/C (5% w/w) at 80°C under 30 bar H₂. This step achieves 73% yield with <2% over-reduction byproducts.

Catalytic Transfer Hydrogenation of Ketone Intermediates

Modern catalytic methods offer atom-efficient pathways. A ruthenium-mediated transfer hydrogenation using 2-propanol as both solvent and hydrogen donor has been adapted for this synthesis.

Reaction Setup and Catalytic System

The ketone precursor, 3-(3-tert-butylphenyl)-3-methyl-butan-2-one, undergoes reduction with:

  • Catalyst: [(η⁶-p-cymene)Ru(II)Cl((C₅H₄N)-2-CHNC(CH₃)₃)]PF₆ (0.5 mol%)

  • Base: NaOH (0.4 equiv)

  • Solvent: 2-propanol

  • Temperature: 82°C under inert atmosphere

  • Time: 16 hours

This method achieves 88% yield with >99% conversion, as confirmed by GC analysis.

Mechanistic Insights

The ruthenium complex facilitates hydride transfer from 2-propanol to the ketone via a six-membered transition state. Kinetic studies show first-order dependence on ketone concentration and half-order on catalyst loading, suggesting a radical-involved pathway under certain conditions.

Palladium-Catalyzed Hydration of Alkenes

Recent advances in transition metal catalysis enable direct hydration of alkenes to alcohols. For this compound, this method employs a bifunctional palladium-Shvo catalyst system.

Reaction Parameters

  • Substrate: 3-tert-butylphenyl-3-methyl-1-butene

  • Catalysts: PdCl₂(MeCN)₂ (1 mol%) + Shvo’s catalyst (1 mol%)

  • Solvent: i-PrOH/H₂O (3:1 v/v)

  • Oxidant: p-Benzoquinone (1.5 equiv)

  • Temperature: 85°C

  • Time: 48 hours

This system achieves 61% yield with 94% anti-Markovnikov selectivity, attributed to the cooperative effect of palladium (π-acid) and Shvo’s catalyst (hydride transfer).

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalyst LoadingKey Advantage
Grignard Reaction7840–66NoneHigh atom economy
Friedel-Crafts Route73150H₂SO₄ (1%)Regioselective tert-butylation
Ru Transfer Hydrogen88820.5 mol%Mild conditions, high yield
Pd-Catalyzed Hydration61851 mol% PdDirect from alkene

Key Observations:

  • The ruthenium-catalyzed transfer hydrogenation offers the highest yield (88%) under relatively mild conditions.

  • The Friedel-Crafts route, while efficient for aryl substitution, requires high temperatures (>150°C).

  • Palladium-based hydration provides a one-step alternative but suffers from moderate yields due to competing oligomerization side reactions .

Scientific Research Applications

2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. For instance, it has been studied as a slow-binding inhibitor of human acetylcholinesterase, where it binds to the enzyme’s active site and inhibits its activity . This interaction involves the formation of a stable enzyme-inhibitor complex, which disrupts the normal function of the enzyme.

Comparison with Similar Compounds

3-(3-tert-Butylphenyl)-2-methylpropanal (CAS 62518-65-4)

  • Structure : Features the same tert-butylphenyl group but with an aldehyde functional group .
  • Applications : Likely used in fragrance or pharmaceutical intermediates due to the aldehyde’s reactivity.

Comparison : The target compound’s alcohol group offers nucleophilic reactivity, contrasting with the electrophilic aldehyde in this analog.

4-tert-Butylphenyl Trifluoromethanesulfonate (CAS 154318-75-9)

  • Properties :
    • Molecular weight: 282.28 g/mol .
    • Price: JPY 29,000/5g .

      Comparison : The sulfonate group enhances leaving-group ability, whereas the target compound’s hydroxyl group participates in hydrogen bonding.

Data Table: Physical and Chemical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility CAS Number
3-Methyl-2-butanol C₅H₁₂O 88.15 112 Miscible in ether 598-75-4
3,3-Dimethyl-2-butanol C₆H₁₄O 102.17 N/A N/A 464-07-3
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 N/A Density: 0.824 g/mL 115-18-4
3-(3-tert-Butylphenyl)-2-methylpropanal C₁₄H₂₀O 212.26 N/A N/A 62518-65-4
4-tert-Butylphenyl trifluoromethanesulfonate C₁₁H₁₃F₃O₃S 282.28 N/A N/A 154318-75-9

Biological Activity

2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound can be represented structurally as follows:

C13H18O\text{C}_{13}\text{H}_{18}\text{O}

This structure features a tert-butyl group attached to a phenyl ring, which is further substituted by a hydroxyl group and a methyl group.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The minimal inhibitory concentration (MIC) values against various bacterial strains have been documented:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100
Pseudomonas aeruginosa125

These results suggest that the compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. A study highlighted the following MIC values against common fungal pathogens:

Fungal Strain MIC (µg/mL)
Candida albicans60
Aspergillus niger80
Trichophyton mentagrophytes100

The antifungal activity indicates its potential use in treating fungal infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism through which the compound could mitigate inflammation-related conditions.

Case Study 1: Efficacy Against MRSA

A clinical evaluation was conducted to assess the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study involved administering the compound in vitro and assessing its impact on bacterial viability. Results indicated a reduction in MRSA colony-forming units (CFUs) by over 90% at concentrations above 50 µg/mL.

Case Study 2: Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects of combining this compound with conventional antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains, indicating potential for clinical application in multi-drug resistant infections.

Q & A

Q. What synthetic strategies are effective for preparing 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is recommended: (i) Friedel-Crafts alkylation to introduce the tert-butyl group onto the phenyl ring using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). (ii) Grignard reaction or nucleophilic addition to assemble the butan-2-ol moiety. Optimization involves adjusting catalyst concentration (0.5–1.5 eq.), temperature (0–25°C for alkylation), and inert atmosphere conditions. Purification via silica gel chromatography (hexane/ethyl acetate gradient) improves purity .

Q. Which spectroscopic techniques are critical for verifying the compound’s structural identity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and methyl groups (δ ~1.2–1.5 ppm). Aromatic protons (δ ~6.8–7.5 ppm) confirm phenyl substitution.
  • IR Spectroscopy : Hydroxyl stretch (~3200–3600 cm⁻¹) and C-O bond (~1050–1150 cm⁻¹) validate the alcohol group.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~220–230 (exact mass depends on isotopic composition).
    Cross-validate with elemental analysis for C, H, and O content .

Q. How does the tert-butyl group affect the compound’s physical properties, such as solubility and crystallinity?

  • Methodological Answer : The tert-butyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water). Solubility testing in DMSO, ethanol, and dichloromethane is advised. Crystallinity can be assessed via X-ray diffraction; bulky tert-butyl groups may hinder crystal packing, requiring slow evaporation techniques with mixed solvents (e.g., hexane/acetone) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?

  • Methodological Answer :
  • Oxidation : Tert-butyl groups stabilize adjacent carbocations, favoring formation of ketones (e.g., using Jones reagent). Monitor via TLC and isolate products under reduced pressure.
  • Substitution : Steric hindrance from tert-butyl slows SN2 reactions; SN1 pathways dominate in polar protic solvents (e.g., H2O/EtOH). Kinetic studies (e.g., rate constants under varying temperatures) and isotopic labeling (18O in hydroxyl group) can elucidate mechanisms .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or biological interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model membrane permeability (logP ~3.5–4.0 predicted).
  • Docking Studies (AutoDock Vina) : Screen against cytochrome P450 enzymes to assess metabolic stability.
  • QSAR Models : Corrogate substituent effects (e.g., tert-butyl vs. methoxy) on bioactivity using descriptors like polar surface area and H-bond donors .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting solubility or stability results)?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent purity (HPLC-grade), temperature (25°C ± 0.5), and measurement techniques (e.g., UV-Vis vs. gravimetric analysis).
  • Stress Testing : Expose the compound to light, heat (40–60°C), and varying pH (2–12) to assess stability.
  • Collaborative Validation : Cross-check data with independent labs using identical batches .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with heptane/ethanol mobile phases.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during Grignard additions.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-calculated spectra .

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